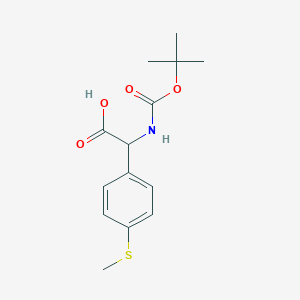

2-((tert-Butoxycarbonyl)amino)-2-(4-(methylthio)phenyl)acetic acid

描述

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a 4-(methylthio)phenyl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . For instance, its synthesis involves coupling 2-(4-(methylthio)phenyl)acetic acid with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC), yielding a colorless oil .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-7-10(20-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSHLQBVXGTWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies

Introduction of the Methylthio Group

The 4-(methylthio)phenyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patent by CN105646306A describes an environmentally friendly method for synthesizing 4-methylthio phenylacetic acid derivatives:

Procedure :

- Starting material : 4-Halophenylacetic acid (e.g., 4-bromophenylacetic acid).

- Reagents : Sodium methyl mercaptide (NaSMe), cuprous bromide (CuBr), dimethylformamide (DMF).

- Conditions : 130°C under nitrogen for 4–24 hours.

- Yield : 65–79%.

This method avoids the Willgerodt-Kindler reaction, which produces hazardous hydrogen sulfide, by employing Cu(I)-catalyzed substitution. DMF acts as both solvent and co-catalyst, enhancing reaction efficiency.

Mechanism :

Formation of the α-Amino Acid Moiety

Introducing the amino group at the α-position of the acetic acid chain is achieved through:

Strecker Synthesis

A classical approach for α-amino acids involves condensing 4-(methylthio)benzaldehyde with ammonium chloride and cyanide:

Steps :

- Aldehyde preparation : 4-Bromobenzaldehyde undergoes Cu-catalyzed methylthiolation to yield 4-(methylthio)benzaldehyde.

- Strecker reaction :

- React aldehyde with NH₄Cl and NaCN in aqueous ethanol.

- Hydrolyze the resulting α-aminonitrile with HCl to form 2-amino-2-(4-(methylthio)phenyl)acetic acid.

- Yield : ~70–80% (estimated from analogous reactions).

Gabriel Synthesis

For sterically hindered substrates, the Gabriel method offers improved control:

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

Procedure :

- Dissolve 2-amino-2-(4-(methylthio)phenyl)acetic acid in THF/H₂O (1:1).

- Add Boc₂O (1.2 equiv) and NaHCO₃ (2 equiv).

- Stir at 25°C for 12 hours.

- Isolate the product via acid-base extraction (yield: 85–90%).

Key Considerations :

Comparative Analysis of Methods

化学反应分析

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(4-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: TFA, hydrochloric acid (HCl)

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Deprotected amino acid

科学研究应用

Anticancer Research

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated potent inhibition of cell proliferation in various cancer cell lines.

- Case Study : A derivative was evaluated for its efficacy against triple-negative breast cancer (TNBC), showing effective inhibition of lung metastasis compared to standard treatments like TAE226. This suggests a promising therapeutic window with a favorable selectivity index against normal cells .

Enzyme Inhibition

The structural features of 2-((tert-butoxycarbonyl)amino)-2-(4-(methylthio)phenyl)acetic acid suggest potential interactions with specific enzymes. Preliminary studies indicate that compounds with similar scaffolds can act as enzyme inhibitors, which is critical for drug development targeting enzyme pathways involved in disease processes .

Applications in Medicinal Chemistry

The versatility of this compound makes it an attractive intermediate in drug synthesis. Its ability to undergo hydrolysis and other chemical transformations allows researchers to modify it for various medicinal applications.

Potential Uses

- Pharmaceutical Development : As an intermediate in the synthesis of new drugs targeting cancer and other diseases.

- Biological Research : To study enzyme interactions and elucidate mechanisms of action in disease models.

作用机制

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The presence of the Boc protecting group can also affect its reactivity and stability in biological systems.

相似化合物的比较

Structural Modifications and Key Differences

The following table highlights structural variations and properties of analogous compounds:

*Estimated based on analogs.

Research Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups :

- Steric Effects: The aminomethyl analog () introduces steric bulk, which may hinder binding in certain biological targets compared to the smaller methylthio group .

生物活性

2-((tert-Butoxycarbonyl)amino)-2-(4-(methylthio)phenyl)acetic acid, commonly referred to as Boc-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanism of action, and therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C₁₉H₂₈N₂O₅S

Molecular Weight: 396.50 g/mol

CAS Number: 61543-56-4

Synthesis

The synthesis of Boc-amino acids typically involves the protection of amino groups to enhance stability and solubility. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be removed under acidic conditions, allowing for further reactions or modifications. The general synthetic pathway includes:

- Formation of the Boc-protected amino acid : The amino group is reacted with di-tert-butyl dicarbonate (Boc₂O).

- Introduction of the methylthio group : This is achieved through nucleophilic substitution reactions involving appropriate precursors.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, it has been shown to trigger G1/S phase arrest in leukemia cell lines, leading to increased apoptosis rates .

- Case Study : A study involving the treatment of HEL leukemia cells with this compound revealed significant inhibition of cell proliferation with an IC₅₀ value of 0.23 µM. Flow cytometry analysis indicated a marked increase in early and late apoptotic cells post-treatment .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

- Efficacy Against Pathogens : Research has indicated that derivatives of Boc-amino acids exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Pathogen | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HEL leukemia cells | 0.23 | Induces apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | Not specified | Disruption of cell membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。